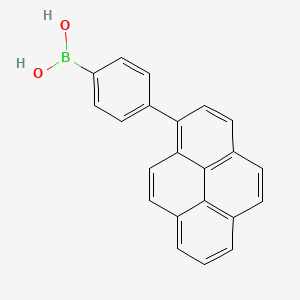

(4-(Pyren-1-yl)phenyl)boronic acid

Descripción general

Descripción

(4-(Pyren-1-yl)phenyl)boronic acid (PPBA) is a boronic acid derivative that consists of a pyrene moiety and a phenylboronic acid group connected by a carbon-carbon bond . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . It is also used as an intermediate for organic light-emitting diodes (OLED) .

Synthesis Analysis

PPBA can be synthesized using various methods, including Suzuki-Miyaura coupling, Sonogashira coupling, and Heck coupling reactions . The most common method is the Suzuki-Miyaura coupling of 4-bromo-1-pyrene with phenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate or cesium carbonate, in an organic solvent, such as toluene or DMF . The reaction typically requires heating under reflux for several hours, followed by purification using column chromatography or recrystallization .Molecular Structure Analysis

The compound has the chemical formula C22H15BO2 . The molecular weight of PPBA is 322.2 g/mol . The InChIKey of PPBA is ISMRPUXCQLIMJL-UHFFFAOYSA-N .Chemical Reactions Analysis

Boronic acids, such as PPBA, have been employed for diol binding with differing substitution of the phenyl ring, with the goals of simplifying their synthesis and altering their thermodynamics of complexation . The synthetic processes used to obtain these active compounds are also referred .Physical And Chemical Properties Analysis

PPBA is a yellow to orange powder that is sparingly soluble in water but soluble in most organic solvents, such as methanol, acetonitrile, and dichloromethane . It exhibits several unique physicochemical properties that make it attractive for various applications. One of its most notable characteristics is its strong fluorescence, which arises from the pyrene moiety .Aplicaciones Científicas De Investigación

Sensing

PPBA has been identified as a promising compound in the field of biomedical research for its sensing capabilities. It can be used to detect various biological substances due to its ability to form complexes with diols and anions .

Catalysis

PPBA is used as a reagent in various catalytic reactions, including Rhodium-catalyzed intramolecular amination and palladium-catalyzed coupling reactions .

Anticancer Agents

Boronic acids, including PPBA, have shown relevance as anticancer agents due to their ability to interfere with cellular processes in cancer cells .

Antibacterial and Antiviral Agents

PPBA derivatives have applications as antibacterial and antiviral agents, providing new avenues for treating infections .

Biosensors

PPBA-based materials are used in the development of biosensors for the detection of biomolecules such as glycoproteins, DNA, and lipopolysaccharides (LPSs) .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

PPBA has shown great potential for various applications in biomedical research, particularly in the areas of sensing, imaging, drug delivery, and therapy . It has been used as a building block for self-assembling into hydrophilic nanorods . This nanoplatform realized recognition and two-photon imaging of SA on the cell surface as well as effective cancer cell therapy, providing a potential method for simple and selective analysis of SA in living cells and a new prospect for image-guided therapy .

Propiedades

IUPAC Name |

(4-pyren-1-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15BO2/c24-23(25)18-10-6-14(7-11-18)19-12-8-17-5-4-15-2-1-3-16-9-13-20(19)22(17)21(15)16/h1-13,24-25H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISMRPUXCQLIMJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40731285 | |

| Record name | [4-(Pyren-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Pyren-1-yl)phenyl)boronic acid | |

CAS RN |

872050-52-7 | |

| Record name | [4-(Pyren-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1428557.png)

![2-Oxaspiro[3.5]nonan-7-ylmethanol](/img/structure/B1428564.png)

![1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1428567.png)

![(3-Oxabicyclo[3.1.0]hexan-1-yl)methanol](/img/structure/B1428578.png)